molecular formula C8H14O3 B1589618 Tert-butyl 2-(hydroxymethyl)acrylate CAS No. 121065-74-5

Tert-butyl 2-(hydroxymethyl)acrylate

Cat. No. B1589618
M. Wt: 158.19 g/mol
InChI Key: SVBJTBWVTZLHIZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)acrylate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of tert-butyl 2-(hydroxymethyl)acrylate can be achieved from formaldehyde and tert-butyl acrylate . Another method involves the reaction of tert-butyl acrylate with paraformaldehyde in the presence of catalytic 1,4-diazabicyclo [2.2.2]octane and tert-butyl alcohol at elevated temperatures .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(hydroxymethyl)acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or NIST Chemistry WebBook .


Chemical Reactions Analysis

Tert-butyl 2-(hydroxymethyl)acrylate can undergo free-radical polymerization, which is a common method used to produce polymeric materials . The reaction of tert-butyl acrylate with paraformaldehyde leads to the formation of tert-butyl alpha-(hydroxymethyl)acrylate .


Physical And Chemical Properties Analysis

Tert-butyl 2-(hydroxymethyl)acrylate has a molecular weight of 158.2 . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .

Scientific Research Applications

Polymerization and Polymer Properties

  • Radical Polymerization : Tert-butyl α-(hydroxymethyl) acrylate undergoes radical polymerization, resulting in atactic polymers with a high molecular weight. Cyclopolymerization of its ether dimer can create soluble polymers through spontaneous bulk reactions at temperatures over 120°C. These polymers can undergo thermolysis to remove tert-butyl groups, producing lactone and ester groups (Mathias, Warren, & Huang, 1991).

  • Anionic Polymerization : This compound can also be polymerized anionically, leading to poly(acrylic acid) with narrow molecular weight distributions when purified and polymerized under controlled conditions (Kitano, Fujimoto, & Nagasawa, 1977).

  • Block Copolymer Formation : The polymerization of hydroxy and amino functional acrylates and methacrylates with protective groups like tert-butyldimethylsilyl has been explored. This includes the synthesis of block copolymers based on polystyrene macroinitiators by atom transfer radical polymerization (ATRP) (Yin, Habicher, & Voit, 2005).

Polymer Stabilization

  • Thermal Stabilizer for Polymers : This compound acts as an effective stabilizer for the thermal degradation of butadiene type polymers, especially under an oxygen-free atmosphere. Its stabilizing mechanism involves polymer radical trapping followed by fast hydrogen transfer (Yachigo et al., 1988).

Advanced Material Applications

  • Nanosphere Formation : The synthesis of nanospheres with applications in fluorescence in situ hybridization assays has been demonstrated. For example, poly(tert-butyl acrylate)-block-poly(2-hydroxyethyl methacrylate) can be modified to form fluorescent diblock nanospheres (Li, Liu, Law, & Sells, 2002).

  • Preparation of Functional Grafts on Polyethylene : Tert-butyl acrylate polymers can be used to prepare functional grafts on polyethylene. This involves attaching a functionalized polymer to an oxidized polyethylene film and then hydrolyzing it to produce grafts with specific chemical properties (Bergbreiter, Franchina, & Kabza, 1999).

  • On-demand Dismantlable Adhesion Systems : High-molecular-weight and functional acrylic block copolymers containing tert-butyl acrylate have been developed for use in adhesion systems that can be dismantled in response to dual external stimuli such as photoirradiation and postbaking (Yamanishi, Sato, & Matsumoto, 2013).

Safety And Hazards

Tert-butyl 2-(hydroxymethyl)acrylate is classified as a hazardous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is toxic if inhaled and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBJTBWVTZLHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438124
Record name t-butyl hydroxymethylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(hydroxymethyl)acrylate

CAS RN

121065-74-5
Record name t-butyl hydroxymethylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

 In a typical procedure, t-butyl acrylate (III) is reacted with paraformaldehyde in the presence of 3-quinuclidinol to provide t-butyl hydroxymethylacrylate (IV). This is first treated with thionyl chloride in the presence of triethylamine and pyridine to provide the corresponding chloromethylacrylate, which is then reacted with (S,S)-α-α′-dimethyldibenzylamine to provide an acrylate of the formula (V). This is converted to a compound of the formula (IX) by the method set out in Tet. Lett., 1993, 34(8), 1323-6. A compound of the formula (IX) is then condensed with a lysine derivative of the formula (X) by a similar procedure to that described in EP-A-0358398 for the preparation of a compound of the formula (XI). A compound of the formula (XI) is then converted to a compound of the formula (II) using a solution of trifluoroacetic acid and anisole in dichloromethane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Zhang, Z Shen, D Yang, C Feng, J Hu, G Lu… - …, 2010 - ACS Publications
A series of well-defined graft copolymers, consisting of poly(tert-butyl acrylate) backbone and poly(methyl acrylate) side chains, were synthesized by the combination of reversible …
Number of citations: 99 pubs.acs.org
Y Zhang, Y Li, Y Li, D Yang, J Hu, G Lu… - Journal of Polymer …, 2010 - Wiley Online Library
A series of well‐defined amphiphilic graft copolymers, containing hydrophilic poly(acrylic acid) backbone and hydrophobic poly(butyl acrylate) side chains, were synthesized by …
Number of citations: 11 onlinelibrary.wiley.com
Y Li, Y Zhang, D Yang, C Feng, S Zhai… - Journal of Polymer …, 2009 - Wiley Online Library
A series of well‐defined amphiphilic graft copolymers containing hydrophilic poly(acrylic acid) (PAA) backbone and hydrophobic poly(vinyl acetate) (PVAc) side chains were …
Number of citations: 32 onlinelibrary.wiley.com
Y Li, Y Zhang, D Yang, J Hu, G Lu… - Journal of Polymer …, 2010 - Wiley Online Library
A series of well‐defined amphiphilic star graft copolymers consisting of hydrophilic poly(acrylic acid) backbone and hydrophobic poly(propylene oxide) side chains were synthesized by …
Number of citations: 39 onlinelibrary.wiley.com
Y Li, Y Zhang, D Yang, Y Li, J Hu, C Feng, S Zhai… - …, 2010 - ACS Publications
A series of well-defined amphiphilic graft copolymers consisting of hydrophilic poly(acrylic acid) backbone and hydrophobic poly(propylene oxide) side chains were synthesized by …
Number of citations: 102 pubs.acs.org
X Song, W Yao, G Lu, Y Li, X Huang - Polymer Chemistry, 2013 - pubs.rsc.org
A series of well-defined amphiphilic graft copolymers, consisting of a hydrophilic poly(acrylic acid) (PAA) backbone and hydrophobic poly(ε-caprolactone) (PCL) side chains, was …
Number of citations: 38 pubs.rsc.org
C Feng, G Lu, G Sun, X Liu, X Huang - Polymer Chemistry, 2014 - pubs.rsc.org
A series of well-defined amphiphilic graft copolymers, consisting of a hydrophobic poly(tert-butyl acrylate) backbone and hydrophilic poly(N-isopropylacrylamide) side chains, were …
Number of citations: 10 pubs.rsc.org
Y Li, Y Zhang, S Zhai, Y Deng, H Xiong… - Journal of Polymer …, 2011 - Wiley Online Library
Two new amphiphilic star graft copolymers bearing hydrophobic poly(tert‐butyl acrylate) backbone and hydrophilic poly(ethylene oxide) (PEO) side chains with different molecular …
Number of citations: 29 onlinelibrary.wiley.com
W Qian, P Xu, G Lu, X Huang - Chinese Journal of Chemistry, 2014 - Wiley Online Library
A well‐defined amphiphilic graft copolymer, consisting of hydrophobic poly(tert‐butyl acrylate) (PtBA) backbone and hydrophilic poly(N‐vinylcaprolactam) (PNVCL) side chains, was …
Number of citations: 13 onlinelibrary.wiley.com
X Song, Y Zhang, D Yang, L Yuan, J Hu… - Journal of Polymer …, 2011 - Wiley Online Library
A series of well‐defined amphiphilic graft copolymers bearing hydrophobic poly(tert‐butyl acrylate) backbone and hydrophilic poly[poly(ethylene glycol) methyl ether methacrylate)] (…
Number of citations: 36 onlinelibrary.wiley.com

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